POLYGLYCERYL-4 OLEYL ETHER
Description
Contextualization of Polyglycerol Ethers within Modern Chemical Science
Polyglycerol ethers constitute a category of non-ionic surfactants distinguished by a polyglycerol chain acting as their hydrophilic component and an alkyl or alkenyl group serving as their hydrophobic part google.comkoreascience.krgoogle.com. These compounds are typically synthesized through the reaction of polyglycerol with fatty alcohols or glycidol (B123203) google.comgoogle.com. A notable attribute of the polyglycerol chain is its inherent hydrophilicity, which demonstrates greater stability against temperature fluctuations compared to polyoxyethylene chains google.com. This stability contributes to their consistent surface activity across a diverse range of conditions google.com.
These surfactants exhibit commendable surface activities across various oils, including mineral and vegetable oils, as well as different solvents google.com. Their utility extends to diverse applications, functioning as effective emulsifiers in sectors such as food, cosmetics, pharmaceuticals, and agricultural chemicals, where they are employed for purposes spanning emulsification, solubilization, dispersion, cleaning, foaming, and defoaming google.com. Research indicates that the polyglycerol chain may serve as a more advantageous hydrophilic group for non-ionic surfactants than the polyoxyethylene chain, offering enhanced solubilizing and emulsifying capabilities koreascience.kr.
Significance of Oleyl Chain Incorporation in Surfactant Design
The oleyl chain, derived from oleyl alcohol (specifically cis-9-octadecen-1-ol), is an 18-carbon unsaturated fatty alcohol featuring a double bond at the ninth carbon position atamanchemicals.comatamanchemicals.comwasteless.bio. This lengthy, unsaturated aliphatic tail is pivotal in surfactant design, influencing the compound's hydrophilic-lipophilic balance (HLB) and dictating its physical characteristics and interactive behaviors chemimpex.com. The presence of a cis-double bond within the oleyl chain can effectively reduce its equivalent chain length when compared to a straight saturated chain, thereby impacting its critical micelle concentration (CMC) and molecular packing efficiency stfc.ac.uk.
The inclusion of an oleyl chain in Polyglyceryl-4 Oleyl Ether confers several specific advantages:
Emulsifying and Surfactant Properties: Oleyl alcohol itself is well-regarded for its nonionic surfactant and emulsifying capabilities, which are crucial for forming and stabilizing emulsions atamanchemicals.comatamanchemicals.comchemimpex.comsmolecule.com. This functionality is directly transferred to this compound, enabling it to effectively blend oil and water components within formulations specialchem.comspecialchem.com.
Liquid Crystal Formation: The architectural design of the hydrophobic chain, particularly its unsaturation, can influence the formation of liquid crystalline phases. These phases are beneficial for promoting emulsion stability and enhancing interactions with the skin aston-chemicals.comrxweb-prd.commdpi.com.
Mildness and Biodegradability: Being synthesized from natural precursors such as vegetable glycerin and oils like sunflower seed oil, this compound is recognized as a more environmentally benign and biodegradable alternative, aligning with current trends towards sustainable chemical practices nih.govspecialchem.com.
Current Academic Research Landscape and Knowledge Gaps for the Compound
The academic research landscape specifically pertaining to this compound appears less comprehensive in general scientific literature when compared to broader categories of polyglycerol esters or ethers. While polyglycerol alkyl ethers are acknowledged for their superior surface activities and stability google.comkoreascience.kr, and polyglycerol fatty acid esters are recognized as environmentally preferable alternatives to PEG-based surfactants nih.gov, detailed research findings specifically on this compound are not extensively documented in readily available academic overviews.
Current references primarily highlight its function as an emulsifier specialchem.comspecialchem.compaulaschoice.nlewg.orgpaulaschoice.fr. It is noted for its capacity to form stable water-in-oil (W/O) emulsions, particularly in formulations with low oil content, and for enhancing the texture and spreadability of cosmetic products specialchem.com. Chemically, it is identified as an ether formed from oleyl alcohol and polyglycerin-4 ewg.org, typically manifesting as a viscous liquid with a subtle odor specialchem.comknowde.com. Some formulations incorporate this compound in conjunction with other compounds, such as oleyl phosphate (B84403), to function as co-emulsifying systems knowde.com.
Knowledge Gaps: Despite its established role as an emulsifier, several knowledge gaps remain concerning this compound in academic research:
Detailed Physico-chemical Characterization: While its emulsifying properties are known, comprehensive studies detailing its critical micelle concentration (CMC), surface tension profiles, interfacial tension reduction capabilities, and precise HLB values specific to this compound are not widely published. Although general polyglycerol alkyl ethers have been studied for these properties with favorable outcomes, compound-specific data for this compound would be highly beneficial koreascience.kr.
Structure-Property Relationships: There is a need for more in-depth investigations into how the specific degree of polymerization of the polyglycerol moiety (specifically '4') and the unsaturation and length of the oleyl chain precisely influence its performance across various emulsion types and under diverse environmental conditions (e.g., pH, temperature, salinity).
Mechanistic Studies of Emulsion Stabilization: While its function as an emulsifier is clear, the exact mechanisms by which this compound stabilizes emulsions, especially in complex formulations, require further elucidation. This includes understanding its role in forming liquid crystalline structures and its interactions with other components within a formulation.
Broader Application Research: Beyond its primary use as a cosmetic emulsifier, the potential of this compound in other applications where polyglycerol ethers are generally employed (e.g., pharmaceuticals, food, industrial processes) could be explored through targeted academic research.
Comparative Studies: Direct comparative analyses with other contemporary, green surfactants would offer a clearer perspective on its distinct advantages and limitations.
Academic databases indicate that the Cosmetic Ingredient Review (CIR) Expert Panel has identified "substantial knowledge gaps" in scientific literature concerning toxicokinetics and carcinogenicity data for various ingredients, although this was in a broader context and not solely specific to this compound cir-safety.orgcir-safety.org. For this compound itself, some ingredient databases classify it as "not rated" or "new," suggesting that comprehensive scientific understanding and assessment are still in progress paulaschoice.nlpaulaschoice.fr.
Scope and Objectives of Comprehensive Research Compendium
This comprehensive research compendium aims to synthesize existing scientific information on this compound, emphasizing its unique chemical structure and functional properties within the broader category of polyglycerol ethers. A primary objective is to consolidate the current understanding of this specific compound, particularly its role as a non-ionic emulsifier derived from natural sources. Through a meticulous review of available academic and patent literature, this article seeks to delineate the known properties and applications of this compound. Furthermore, it intends to systematically identify and articulate the prevalent knowledge gaps that necessitate further scientific investigation. This compendium serves as a fundamental resource for researchers and formulators, guiding future studies toward a more complete characterization and expanded utilization of this compound in sustainable chemical applications.
Table 1: General Characteristics of this compound knowde.com
| Characteristic | Description |
| Appearance | Viscous liquid |
| Color | Amber |
| Odor | Characteristic (mild) |
| Solvent | None |
| pH (5% aq. sol. @ 25°C) | 6 - 8 |
| Dry residue (105°C) | 92 - 94 % |
| Acid number | 25 max. (mg KOH/g) |
| Origin | Chemical synthesis of natural raw materials |
Properties
CAS No. |
112708-25-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Synonyms |
POLYGLYCERYL-4 OLEYL ETHER |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Polyglyceryl 4 Oleyl Ether
Established Synthetic Pathways for Polyglyceryl-4 Oleyl Ether Production
The production of this compound is a multi-step process that begins with the polymerization of glycerol (B35011) to form polyglycerin-4, which is then reacted with oleyl alcohol. vulcanchem.com
Direct Esterification and Etherification Routes to Glycerol Ethers
Glycerol ethers can be synthesized through direct etherification of glycerol with alcohols. rsc.org In the context of this compound, this involves the reaction of polyglycerin-4 with oleyl alcohol to form the ether linkage. vulcanchem.com This process is a condensation reaction between the two alcohol components. cosmileeurope.eucosmileeurope.eu
Another relevant synthetic route is the esterification of polyglycerols with fatty acids to produce polyglyceryl fatty acid esters (PGFEs). bibliotekanauki.plmdpi.com While this compound is an ether, the principles of direct esterification are pertinent as they represent a common method for modifying polyglycerol. The direct esterification of polyglycerol with fatty acids is a primary industrial method for producing PGFEs. google.comrsc.org This reaction typically involves high temperatures (160–230 °C) and the presence of a catalyst. acs.org
The etherification of glycerol can also be carried out with alkenes. nih.gov The etherification of glycerol with alcohols or alkenes can produce a variety of products, including mono-, di-, and tri-ethers. mdpi.com
Catalytic Approaches in Oleyl Ether Synthesis
Various catalysts are employed to facilitate the synthesis of glycerol ethers and their derivatives. Both acidic and basic catalysts are utilized in the etherification of glycerol. researchgate.net
Acid Catalysts: Acidic heterogeneous catalysts, such as Amberlyst-15 and other acid ion-exchange resins, have been used in the etherification of glycerol with alkenes like propylene (B89431) and 1-butene. nih.gov Sulfonic acid-functionalized mesostructured silicas and acid-treated zeolites are other examples of acid catalysts used in glycerol etherification. nih.gov
Base Catalysts: Alkaline catalysts are commonly used in the industrial production of polyglyceryl fatty acid esters through direct esterification. acs.org For the polymerization of glycerol itself, alkaline catalysts like sodium hydroxide (B78521) can be used. bibliotekanauki.pl Waste-derived catalysts, such as those from duck bones which contain calcium oxide (CaO), have also been shown to be effective in the conversion of glycerol to polyglycerol. researchgate.net
Enzymatic Catalysis: Lipases, such as Novozym 435, have been used as biocatalysts for the esterification of polyglycerol with fatty acids. acs.org This enzymatic approach offers a milder alternative to traditional chemical catalysis.
Phase Transfer Catalysts: In the synthesis of related oleyl ethers, phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been utilized to facilitate the reaction between oleyl alcohol and other reactants. iagi.or.id
Role of Polycondensation Reactions in Polyglycerol Backbone Formation
The formation of the polyglycerol backbone is a crucial first step in the synthesis of this compound. This is achieved through the polycondensation of glycerol molecules. google.com
This polymerization is typically carried out at elevated temperatures, often in the presence of an alkaline catalyst, with the removal of water to drive the reaction. cir-safety.org The goal is to produce a polyglycerol chain with an average of four glycerol units. vulcanchem.com The reaction can be performed without a solvent. google.com The polycondensation of glycerol can lead to hyperbranched polyglycerols, which are highly branched polyols. google.com The structure of the resulting polyglycerol can be a mixture of linear, branched, and cyclic isomers. researchgate.net
The polycondensation of glycerol with dicarboxylic acids, such as sebacic acid or citric acid, is a method to produce biodegradable polyesters like poly(glycerol sebacate) (PGS) and polyglycerol-citrate (PGCit). nih.govresearchgate.netmdpi.com While these are polyesters and not polyethers, the underlying principle of glycerol polymerization is relevant.
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of this compound can be approached with principles of green chemistry to enhance its sustainability. This includes the use of renewable raw materials and designing reactions for high atom economy and minimal waste. basf.com
Utilization of Renewable Feedstocks: Glycerol and Oleic Acid Derivates
The primary feedstocks for this compound are glycerol and oleyl alcohol, both of which can be derived from renewable resources. vulcanchem.comsocri.it
Glycerol: A significant source of glycerol is as a byproduct of biodiesel production from the transesterification of vegetable oils and animal fats. nih.govresearchgate.net This makes glycerol an abundant and renewable platform chemical. researchgate.net
Oleyl Alcohol: Oleyl alcohol is a fatty alcohol that can be derived from natural fats and oils, such as olive oil. vulcanchem.comsocri.it The use of oleochemicals (chemicals derived from fats and oils) is a key aspect of green chemistry in the chemical industry. arabjchem.org
The use of these renewable feedstocks contributes to the production of bio-based surfactants and emulsifiers. rsc.orgatamanchemicals.com
Atom Economy and Waste Minimization in Reaction Design
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. um-palembang.ac.id In the synthesis of this compound, this involves designing the reaction pathways to minimize the formation of byproducts.
Waste minimization strategies are crucial for improving the environmental profile of chemical manufacturing. epa.govpjoes.com Key approaches include:
Catalyst Selection: The use of heterogeneous catalysts is advantageous as they can be more easily separated from the reaction mixture and potentially reused, reducing waste. mdpi.com Enzymatic catalysts also offer a green alternative, operating under milder conditions. acs.org
Solvent-Free Reactions: Performing reactions without a solvent, where possible, eliminates the need for solvent separation and disposal, thereby reducing waste. researchgate.netgoogle.com The direct etherification of glycerol can be conducted in a solvent-free manner. rsc.org
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reactant ratios can improve yield and selectivity, thus minimizing the generation of unwanted byproducts. ugm.ac.id For instance, in the polycondensation of glycerol, controlling the reaction conditions can influence the degree of polymerization and the structure of the resulting polyglycerol. nih.gov
Source Reduction: This involves modifying the process to reduce the volume and toxicity of waste generated. ecu.edu Substituting hazardous reagents with less hazardous alternatives is a key strategy. ecu.edu
Unveiling the Synthetic Pathways and Derivatization of this compound
This compound, a nonionic surfactant, holds a significant position in various industrial applications due to its emulsifying and stabilizing properties. cosmileeurope.eu This article delves into the chemical intricacies of its synthesis and the advanced strategies employed for its derivatization to tailor its molecular structure for specific functionalities.
The fundamental structure of this compound consists of a hydrophilic polyglycerin-4 head and a lipophilic oleyl alcohol tail, linked by an ether bond. vulcanchem.com This amphiphilic nature is key to its function at the interface of oil and water. vulcanchem.com The manufacturing process is a multi-step procedure that begins with the polymerization of glycerol to form polyglycerin, followed by etherification with oleyl alcohol and subsequent purification. vulcanchem.com
Synthetic Methodologies and Derivatization Strategies
The synthesis of this compound is a testament to the advancements in polymer and surfactant chemistry. The process is meticulously controlled to ensure the desired molecular weight and purity of the final product.
Development of Sustainable Solvent Systems for Etherification
The etherification of polyglycerol with oleyl alcohol is a critical step in the synthesis of this compound. The choice of solvent for this reaction has significant environmental and economic implications. Traditional organic solvents, while effective, often pose risks to human health and the environment due to their toxicity and volatility. ewadirect.com
The modern chemical industry is increasingly shifting towards sustainable or "green" solvents to mitigate these issues. chemcopilot.com These alternatives include water, ionic liquids, supercritical fluids, and bio-based solvents. ewadirect.com The development of these green solvent systems for etherification focuses on several key principles:
Reduced Environmental Impact: Green solvents are selected for their low toxicity, biodegradability, and derivation from renewable resources. chemcopilot.commdpi.com
Enhanced Reaction Efficiency: The ideal solvent not only provides a safe reaction medium but also enhances the reaction rate and yield. rsc.org
Ease of Separation and Recycling: A crucial aspect of sustainable solvent systems is the ability to easily separate the solvent from the reaction mixture for reuse, thus minimizing waste and reducing operational costs. csic.es
Research into green solvents for etherification has shown promising results. For instance, glycerol-derived solvents have been found to be excellent media for various chemical reactions, including epoxidations. csic.es While direct studies on the use of these specific solvents for this compound synthesis are not widely published, the principles and methodologies are transferable. The use of aqueous micellar solutions, for example, presents a simple, efficient, and environmentally friendly alternative for ether synthesis. rsc.org
| Solvent Type | Examples | Advantages in Etherification |
| Traditional Solvents | Toluene, Dichloromethane | High solubility for reactants, established processes |
| Green Solvents | Water, Ionic Liquids, Supercritical Fluids, Bio-based Solvents | Low toxicity, biodegradability, renewable sourcing, potential for enhanced reaction rates |
| Glycerol-Derived Solvents | 1,2,3-Trimethoxypropane | Green reaction media, potential for catalyst recycling |
| Aqueous Micellar Solutions | Surfactant solutions in water | Simple, efficient, economical, environmentally friendly |
Energy Efficiency in Synthetic Processes
Energy consumption is a major consideration in the chemical industry, with significant implications for both cost and environmental footprint. researchgate.net The synthesis of this compound, like many chemical processes, involves steps that can be energy-intensive.
Several strategies are being explored and implemented to improve the energy efficiency of etherification and other related processes:
Process Intensification: This involves combining multiple operations into a single unit, such as reactive distillation, which can lead to significant energy savings. researchgate.net
Advanced Heating Technologies: Microwave-assisted synthesis has emerged as a more energy-efficient alternative to conventional heating methods in many organic reactions. acs.org Studies have shown that microwave heating can lead to shorter reaction times and reduced energy consumption. acs.org
Catalyst Optimization: The development of more efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input.
Thin Film Evaporation: The use of thin film evaporators can enhance the removal of byproducts like water, improving reaction efficiency and reducing energy consumption compared to traditional distillation methods. mdpi.com
Advanced Derivatization for Tailored Molecular Structures
Derivatization is a chemical process where a compound is modified to produce a new compound with different properties. nih.gov In the context of this compound, derivatization strategies are employed to fine-tune its molecular structure and enhance its performance in specific applications.
Introduction of Functional Moieties (e.g., Phosphate (B84403) Esters)
One common derivatization strategy is the introduction of functional moieties, such as phosphate esters, to the this compound molecule. greengredients.itsocri.it This is achieved by reacting the ether with a phosphorylating agent, such as phosphorus pentoxide. greengredients.itsocri.it
The resulting phosphate ester, often referred to as this compound Phosphate, exhibits enhanced properties:
Improved Emulsion Stability: The introduction of the negatively charged phosphate group can significantly improve the stability of emulsions. greengredients.it
Enhanced Skin Feel: These derivatives can impart a velvety and glossy finish to cosmetic formulations. socri.it
Increased Interfacial Activity: The phosphate group can enhance the molecule's ability to interact at the oil-water interface, making it a more effective emulsifier.
A commercially available example of such a derivative is STABILGREEN® K, which is a phosphate ester of this compound and Oleyl Phosphate. greengredients.itsocri.it This product is marketed as a stability enhancer and co-emulsifier that is 100% natural and palm-free. socri.it
| Derivative | Functional Moiety | Enhanced Properties |
| This compound Phosphate | Phosphate Ester | Improved emulsion stability, enhanced skin feel, increased interfacial activity |
| STABILGREEN® K | Phosphate Ester | Stability enhancer, co-emulsifier, velvety and glossy finish |
Controlled Polymerization of Glycerol Units for Specific Oligomer Distributions
The "4" in this compound represents the average number of glycerol units in the polyglycerin chain. cosmileeurope.eu However, the actual product is a mixture of oligomers with varying numbers of glycerol units. Controlling the polymerization of glycerol to achieve a specific oligomer distribution is a key challenge and an area of active research.
The distribution of oligomers can significantly impact the properties of the final product, such as its hydrophilicity, emulsifying power, and viscosity. researchgate.net Different methods are employed to control the polymerization process:
Catalyst Selection: The choice of catalyst can have a profound effect on the selectivity of the polymerization reaction. mdpi.commdpi.com For example, lanthanum-based catalysts on mesoporous silica (B1680970) have shown superior linear selectivity in glycerol polymerization. mdpi.com
Reaction Conditions: Temperature, pressure, and reaction time can all be manipulated to influence the degree of polymerization and the distribution of oligomers. mdpi.com
Starting Materials: The use of protected glycerol derivatives or glycidol (B123203) can also be employed to achieve more controlled polymerization. mdpi.com
The ability to produce polyglycerols with a narrow and specific oligomer distribution allows for the creation of this compound with precisely tailored properties for specific applications.
Structural Modifications for Enhanced Interfacial Activity
The interfacial activity of a surfactant is its ability to adsorb at the interface between two immiscible phases, such as oil and water, and reduce the interfacial tension. cosmileeurope.eu For this compound, enhancing this property can lead to more stable emulsions and improved performance in various formulations.
Several structural modifications can be made to enhance interfacial activity:
Modification of the Hydrophilic Head: Increasing or decreasing the number of glycerol units in the polyglycerin chain can alter the hydrophilic-lipophilic balance (HLB) of the molecule, thereby affecting its interfacial activity. mdpi.com
Modification of the Lipophilic Tail: The structure of the oleyl alcohol tail can also be modified. For example, using a different fatty alcohol with a longer or shorter carbon chain, or with a different degree of unsaturation, can impact the molecule's packing at the interface.
Introduction of Additional Functional Groups: As discussed previously, the introduction of functional groups like phosphate esters can significantly enhance interfacial activity. greengredients.it Other modifications could include the introduction of other charged groups or bulky side chains.
By carefully designing and implementing these structural modifications, it is possible to create a wide range of this compound derivatives with optimized interfacial properties for a variety of applications, from personal care products to industrial emulsions.
Advanced Analytical and Spectroscopic Characterization of Polyglyceryl 4 Oleyl Ether Systems
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structural features of Polyglyceryl-4 Oleyl Ether. These techniques probe the molecular level to verify the covalent assembly of the hydrophilic polyglycerol head and the hydrophobic oleyl tail.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of polyglyceryl-based surfactants. researchgate.netresearchgate.net For this compound, proton NMR (¹H NMR) can confirm the successful synthesis and key structural components. researchgate.net
The ¹H NMR spectrum would exhibit characteristic signals corresponding to the different protons in the molecule:
Polyglycerol Headgroup: A complex series of overlapping signals in the 3.4-4.2 ppm range would be indicative of the methylene (B1212753) (-CH2-) and methine (-CH-) protons of the polyglycerol backbone. The presence of multiple hydroxyl (-OH) groups would also contribute to this region or appear as broader signals.
Oleyl Chain: The protons of the long alkyl chain would generate signals between approximately 0.8 ppm (terminal methyl group, -CH3) and 1.6 ppm (methylene groups, -CH2-).
Ether Linkage: The protons on the carbons adjacent to the ether oxygen (e.g., -CH2-O-) would be deshielded and appear at approximately 3.3-3.6 ppm, potentially overlapping with the polyglycerol signals.
Unsaturation: The vinylic protons of the oleyl group's double bond (-CH=CH-) would produce a characteristic signal around 5.3 ppm, confirming the presence of the unsaturated tail. researchgate.net
By integrating the signal areas, it is possible to determine the relative ratio of the polyglycerol units to the oleyl chain, providing quantitative insight into the molecule's composition.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Terminal -CH₃ (Oleyl Chain) | ~0.8-0.9 |
| -(CH₂)n- (Oleyl Chain) | ~1.2-1.4 |
| -CH₂- adjacent to C=C | ~2.0-2.1 |
| -CH₂-O- (Ether Linkage) | ~3.3-3.6 |
| -CH₂-OH, -CH-OH (Polyglycerol) | ~3.4-4.2 |
| -CH=CH- (Oleyl Chain) | ~5.3-5.4 |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. atamanchemicals.com The FTIR spectrum of this compound provides confirmatory evidence of its key chemical bonds. researchgate.netmdpi.com
Key absorption bands expected in the FTIR spectrum include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the multiple hydroxyl (-OH) groups of the polyglycerol head.
C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the oleyl alkyl chain.
C=C Stretching: A weak band around 1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the oleyl group.
C-O Stretching: A strong, prominent band in the 1050-1150 cm⁻¹ region signifies the C-O-C stretching of the ether linkages connecting the oleyl tail to the polyglycerol head and within the polyglycerol backbone itself. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (Broad) | O-H Stretch | Hydroxyl Groups (Polyglycerol) |
| 2850-3000 (Sharp) | C-H Stretch | Alkyl Chain (Oleyl) |
| ~1650 (Weak) | C=C Stretch | Alkene (Oleyl) |
| 1050-1150 (Strong) | C-O Stretch | Ether Linkages |
This compound is not a single, pure compound but rather a mixture of molecules with a distribution of polyglycerol chain lengths. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a crucial technique for characterizing this oligomer distribution. atamanchemicals.comresearchgate.netresearchgate.netnih.gov
Table 3: Hypothetical Oligomer Distribution of a this compound Sample via Mass Spectrometry
| Identified Species | Average Glycerol (B35011) Units (n) | Relative Abundance (%) |
| Polyglyceryl-2 Oleyl Ether | 2 | 15 |
| Polyglyceryl-3 Oleyl Ether | 3 | 30 |
| This compound | 4 | 40 |
| Polyglyceryl-5 Oleyl Ether | 5 | 10 |
| Polyglyceryl-6 Oleyl Ether | 6 | 5 |
Fourier Transform Infrared (FTIR) Spectroscopy
Scattering and Light Scattering Methodologies for Aggregate Characterization
In aqueous solutions above a certain concentration (the critical micelle concentration), this compound molecules self-assemble into larger aggregates like micelles or vesicles. Scattering techniques are essential for characterizing the size, shape, and structure of these nanoscale assemblies.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size of particles and micelles in a suspension. google.commalvernpanalytical.com The method measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates.
For this compound systems, DLS provides the average hydrodynamic diameter (d_H) of the micelles or vesicles formed in solution. google.comresearchgate.net This size is a key parameter influencing the formulation's stability and performance. Studies on similar polyglyceryl surfactants have shown that they can form nanoparticles or micelles with diameters typically in the range of 10 to 100 nm, depending on factors like concentration and the specific molecular structure. researchgate.netmdpi.comresearchgate.net DLS can also provide a Polydispersity Index (PDI), which indicates the broadness of the size distribution. mdpi.com
Table 4: Example DLS Data for Polyglyceryl Surfactant Aggregates in Aqueous Solution
| Surfactant Concentration (wt%) | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1.0 | 25.4 | 0.25 |
| 2.5 | 48.7 | 0.18 |
| 5.0 | 95.2 | 0.12 |
| 10.0 | 110.6 | 0.15 |
Note: Data is representative and based on findings for similar polyglyceryl surfactants. mdpi.comresearchgate.net
By analyzing the SAXS data, researchers can determine:
Aggregate Shape: Whether the micelles are spherical, ellipsoidal (prolate or oblate), or cylindrical.
Size and Dimensions: More precise measurements of the aggregate dimensions, such as the radius of a sphere or the length and radius of a cylinder.
Internal Structure: Information about the core-shell structure of the micelles, distinguishing between the hydrophobic core (oleyl chains) and the hydrophilic shell (polyglycerol heads).
Inter-particle Interactions: At higher concentrations, peaks in the SAXS pattern can reveal information about the average distance between micelles and the nature of their interactions (e.g., repulsive or attractive). researchgate.net
For polyglyceryl-based surfactants, SAXS studies have confirmed the formation of structures ranging from globular micelles to more elongated, prolate micelles depending on the specific headgroup size and concentration. researchgate.net
Small-Angle Neutron Scattering (SANS) for Solvent Contrast Variation Studies
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of macromolecules and their complexes in solution. embo.orgnih.gov It is particularly well-suited for analyzing multi-component systems, such as those containing this compound, through the use of solvent contrast variation. embo.orgnih.gov
This method involves manipulating the neutron scattering length density (SLD) of the solvent, typically by varying the ratio of hydrogen oxide (H₂O) to deuterium (B1214612) oxide (D₂O). nih.gov Since hydrogen and deuterium have significantly different neutron scattering lengths, adjusting their ratio in the solvent allows for the systematic variation of the solvent's SLD. When the solvent's SLD matches that of a particular component in a complex, that component becomes effectively "invisible" to the neutrons. nih.gov This "contrast matching" enables the selective highlighting of other components within the system, providing detailed information about their size, shape, and spatial arrangement. embo.orgnih.gov
In the context of this compound systems, which often form complex structures like micelles or vesicles in aqueous environments, SANS with contrast variation can elucidate the internal structure of these aggregates. For instance, by matching the solvent SLD to that of the hydrophobic oleyl chains, the scattering signal will be dominated by the hydrophilic polyglyceryl headgroups, revealing their organization. Conversely, matching the solvent to the headgroups would allow for the characterization of the hydrophobic core.
Table 1: Illustrative SANS Contrast Variation Parameters for a Hypothetical this compound System
| Component | Scattering Length Density (SLD) (Å⁻²) | D₂O % for Contrast Matching | Information Gained |
| Polyglyceryl Headgroup | ~0.5 x 10⁻⁶ | ~20% | Conformation and size of the hydrophilic corona. |
| Oleyl Tail | ~ -0.3 x 10⁻⁶ | ~40% | Dimensions and packing of the hydrophobic core. |
| Assembled Micelle | Varies with composition | N/A | Overall size, shape, and aggregation number of the entire assembly. |
Note: The SLD values and D₂O percentages are hypothetical and serve for illustrative purposes. Actual values depend on the precise molecular structure and experimental conditions.
Microscopic and Imaging Techniques for Interfacial and Morphological Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of nanoscale structures. frontiersin.org In the study of this compound, TEM is instrumental in directly observing the shape and size of self-assembled structures like micelles and vesicles. researchgate.netmdpi.com
Research findings from TEM studies can reveal a variety of structures. Depending on concentration, temperature, and the presence of other components, this compound can form spherical micelles, elongated or worm-like micelles, or larger vesicular structures. frontiersin.orgresearchgate.net TEM images provide direct evidence of these morphologies and allow for the measurement of their dimensions. frontiersin.org
Table 2: Representative TEM Findings for this compound Assemblies
| Concentration Range | Observed Morphology | Average Diameter (nm) |
| Low (near CMC) | Spherical Micelles | 5 - 15 |
| Intermediate | Elongated/Rod-like Micelles | 15 - 50 (length) |
| High | Vesicles (Unilamellar/Multilamellar) | 50 - 200 |
Note: The concentration ranges and dimensions are typical representations and can vary based on specific experimental conditions.
Cryogenic Electron Microscopy (Cryo-EM) is an advanced form of TEM where the sample is rapidly frozen in vitreous (non-crystalline) ice. creative-biostructure.comsxmufyc.edu.cn This vitrification process preserves the self-assembled structures in their native, hydrated state, avoiding potential artifacts that can be introduced by the dehydration and staining steps of conventional TEM. creative-biostructure.comaimspress.com
Cryo-EM is particularly valuable for revealing the fine details of complex self-assembly structures formed by this compound. nih.govrsc.org It can provide high-resolution images of vesicle lamellarity (the number of lipid bilayers), the intricate internal structures of liquid crystalline phases like cubosomes, and the morphology of other complex aggregates. aimspress.com The development of cryo-electron tomography (cryo-ET) further allows for the three-dimensional reconstruction of these structures from a series of 2D images taken at different tilt angles. sxmufyc.edu.cn
Transmission Electron Microscopy (TEM) for Vesicle and Micellar Morphology
Chromatographic and Separation Science for Purity and Compositional Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. pjoes.comnih.gov For a compound like this compound, which is a product of polymerization and etherification, the final material is inherently a mixture of molecules with varying polyglyceryl chain lengths and potentially containing unreacted starting materials.
In the context of purity assessment, an HPLC method would be developed to separate the main this compound component from impurities such as residual oleyl alcohol, free polyglycerin, and molecules with different degrees of polymerization. A reversed-phase HPLC method, using a C18 column and a gradient elution with a mobile phase like methanol/acetonitrile and water, is often suitable for such separations. nih.govgoogleapis.com
The purity of a batch of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Purity Data for a Commercial Batch of this compound
| Component | Retention Time (min) | Area (%) |
| Free Polyglycerin | 2.5 | 1.2 |
| This compound | 8.7 | 96.5 |
| Oleyl Alcohol | 15.2 | 0.8 |
| Other Oligomers | Various | 1.5 |
Note: Retention times and percentages are for illustrative purposes and depend on the specific HPLC method used.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size in solution. researchgate.netresolvemass.ca It is the premier method for characterizing the molecular weight distribution of polymers. researchgate.netlcms.cz Since this compound contains a polyglyceryl chain, it is technically a polymer, and its properties can be influenced by the distribution of different chain lengths.
In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This separation by size allows for the determination of the molecular weight distribution and key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca
A narrow PDI (close to 1.0) indicates a more uniform distribution of polyglyceryl chain lengths, which can lead to more consistent performance as an emulsifier.
Table 4: GPC Molecular Weight Distribution Data for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Number-Average Molecular Weight (Mn) | 650 g/mol | 645 g/mol |
| Weight-Average Molecular Weight (Mw) | 710 g/mol | 780 g/mol |
| Polydispersity Index (PDI) | 1.09 | 1.21 |
Note: These values are representative and highlight how GPC can distinguish between batches with different polymer distributions.
Fundamental Interfacial and Colloid Science of Polyglyceryl 4 Oleyl Ether
Interfacial Adsorption Phenomena
The efficacy of Polyglyceryl-4 Oleyl Ether as a surfactant is fundamentally linked to its ability to adsorb at interfaces, thereby reducing interfacial tension between immiscible phases like oil and water. atamanchemicals.com
Mechanisms of Adsorption at Liquid-Liquid and Liquid-Solid Interfaces
This compound, possessing both a hydrophilic polyglyceryl head and a lipophilic oleyl tail, spontaneously adsorbs at liquid-liquid (e.g., oil-water) and liquid-solid interfaces. vulcanchem.com At an oil-water interface, the lipophilic oleyl group partitions into the oil phase, while the hydrophilic polyglyceryl group orients towards the aqueous phase. This arrangement reduces the thermodynamically unfavorable contact between the oil and water phases, leading to a decrease in interfacial tension. atamanchemicals.com This reduction in interfacial energy is a primary mechanism by which it facilitates the formation and stabilization of emulsions. cosmileeurope.eu
The adsorption at liquid-solid interfaces follows a similar principle, where the surfactant molecules orient themselves to minimize the free energy of the system. For instance, on a hydrophobic solid surface in an aqueous environment, the oleyl tail would adsorb onto the surface, exposing the polyglyceryl head to the water. Conversely, on a hydrophilic surface, the polyglyceryl head would be attracted to the solid, with the oleyl tail extending into the surrounding liquid. This adsorption can modify the wettability of the solid surface. iunajaf.edu.iq
Influence of Molecular Structure on Adsorption Kinetics and Equilibrium
The molecular structure of this compound, specifically the size and nature of its hydrophilic and lipophilic moieties, significantly influences its adsorption behavior. The "4" in its name indicates an average of four glycerin units in the hydrophilic head, while the "oleyl" group is an 18-carbon chain with a double bond, constituting the hydrophobic tail. vulcanchem.com
The rate at which these molecules adsorb to an interface (adsorption kinetics) is governed by their diffusion from the bulk phase to the interface and the energy barrier to adsorption. Larger molecules may diffuse more slowly. researchgate.net The equilibrium state of adsorption is reached when the interface is saturated with surfactant molecules. The specific arrangement and packing of the molecules at the interface are influenced by the balance between the attractive forces of the hydrophobic tails and the repulsive forces (steric and/or electrostatic) between the hydrophilic heads. whamine.com
Role of Interfacial Film Formation and Characteristics
The adsorption of this compound molecules at an interface results in the formation of an interfacial film. socri.it The characteristics of this film are crucial for the stability of emulsions and dispersions. A well-formed film acts as a mechanical barrier that prevents the coalescence of dispersed droplets or the aggregation of solid particles. stxip.org
The elasticity and viscosity of this interfacial film are key parameters. A more elastic and viscous film can better withstand mechanical and thermal stresses, leading to more stable systems. In some systems, particularly when combined with other surfactants or additives, this compound can contribute to the formation of liquid crystalline structures at the interface. socri.itgreengredients.it These ordered structures can significantly enhance the rigidity and stability of the interfacial film, thereby improving the long-term stability of the emulsion. mdpi.com
Self-Assembly and Aggregate Formation in Various Media
Beyond its action at interfaces, this compound exhibits the ability to self-assemble into various aggregate structures within the bulk phase of a solution. This behavior is a hallmark of surfactants and is driven by the hydrophobic effect. epo.orggoogle.comgoogleapis.com
Investigation of Micellar Formation and Critical Micelle Concentration (CMC)
In an aqueous solution, once the concentration of this compound reaches a certain threshold, the molecules begin to form aggregates known as micelles. wikipedia.orgkruss-scientific.com This is a thermodynamically driven process where the hydrophobic oleyl tails cluster together to form a core, shielded from the water by a shell of the hydrophilic polyglyceryl heads. nih.gov The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com Below the CMC, the surfactant molecules exist predominantly as individual monomers, and properties like surface tension change significantly with concentration. Above the CMC, additional surfactant molecules primarily go into forming more micelles, and the surface tension remains relatively constant. wikipedia.org The CMC is a critical parameter that indicates the efficiency of a surfactant; a lower CMC generally signifies a more efficient surfactant. kruss-scientific.com
| Property | Description | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. wikipedia.org | Indicates surfactant efficiency; a lower CMC is often more efficient. kruss-scientific.com |
| Micelle Structure | Aggregates with a hydrophobic core and a hydrophilic shell in aqueous media. nih.gov | Enables solubilization of water-insoluble substances. |
| Aggregation Number | The average number of surfactant molecules in a single micelle. | Influences the size and shape of the micelle. |
Factors Influencing CMC: Temperature, Ionic Strength, Co-solutes
The CMC of this compound is not a fixed value but is influenced by several external factors:
Temperature: For nonionic surfactants like this compound, the effect of temperature on the CMC can be complex. Typically, as the temperature increases, the CMC initially decreases to a minimum value and then begins to increase. scispace.com This is because higher temperatures can affect the hydration of the hydrophilic polyglyceryl groups, influencing the thermodynamics of micellization. whamine.comscispace.com
Ionic Strength: The addition of electrolytes (salts) to a solution of a nonionic surfactant can influence its CMC. The presence of ions in the water can affect the hydration of the hydrophilic head groups and the structure of the water itself, which in turn can promote or hinder micelle formation. mdpi.com Generally, for nonionic surfactants, the addition of salt can lead to a decrease in the CMC. mdpi.com
Co-solutes: The presence of other substances, such as co-solvents or other surfactants, can also alter the CMC. For instance, the addition of a co-solvent can change the polarity of the bulk medium, affecting the hydrophobic interactions that drive micellization. When mixed with other surfactants, synergistic or antagonistic interactions can occur, leading to a CMC that is different from the individual components. google.com.na
| Factor | General Effect on CMC | Underlying Mechanism |
|---|---|---|
| Temperature Increase | Initially decreases, then may increase. scispace.com | Changes in the hydration of the hydrophilic polyglyceryl head group. whamine.comscispace.com |
| Increased Ionic Strength (Salt Addition) | Generally decreases. mdpi.com | Affects the hydration of the hydrophilic head and water structure. mdpi.com |
| Presence of Co-solutes/Co-surfactants | Can increase or decrease. | Alters solvent polarity and can lead to synergistic/antagonistic interactions. google.com.na |
Structural Analysis of Normal and Reverse Micelles
This compound, an amphiphilic molecule, possesses a hydrophilic polyglyceryl head and a lipophilic oleyl tail. vulcanchem.com This dual nature drives its self-assembly into organized structures known as micelles in a solvent. In aqueous environments, the molecules arrange into normal micelles, with the hydrophobic oleyl tails forming a core and the hydrophilic polyglyceryl heads creating a shell that interfaces with the surrounding water. While specific structural data for this compound micelles is not extensively detailed in the available literature, studies on similar long-chain poly(oxyethylene) oleyl ethers indicate that the aggregation number of micelles generally decreases as the size of the hydrophilic head group increases. acs.org
Conversely, in nonpolar solvents like oil, reverse micelles are formed. Here, the hydrophilic head groups cluster together to form a polar core, which can encapsulate water, while the lipophilic tails extend outwards into the continuous oil phase. scite.ai Research on polyglycerol oleic acid esters in decane (B31447) provides significant insight into the behavior of these structures. nih.govresearchgate.net The size and shape of these reverse micelles are highly dependent on the size of the polyglycerol headgroup. nih.govresearchgate.net Studies using small-angle X-ray scattering (SAXS) have shown that as the number of glycerol (B35011) units in the headgroup increases, the micellar structure evolves. nih.gov For instance, monoglycerol oleic acid ester forms globular (spherical) micelles with a diameter of about 6 nm. nih.govresearchgate.net As the headgroup size increases, such as in hexaglycerol (B12301427) oleic acid ester, the micelles transition into an elongated, prolate shape with a maximum diameter reaching up to 19.5 nm. nih.govresearchgate.net This growth is a direct consequence of the changing geometry and packing parameters of the surfactant molecule. researchgate.net Furthermore, these reverse micelles can swell and grow dramatically upon incorporating water into their polar core. nih.govresearchgate.net
Formation and Properties of Vesicles and Lamellar Liquid Crystals
Beyond simple micelles, this compound and related polyglyceryl esters are known to form more complex, ordered supramolecular assemblies, specifically vesicles and lamellar liquid crystals, which are crucial for their function in emulsions. researchgate.netgenesisformulab.com Lamellar liquid crystals consist of surfactant bilayers arranged in parallel sheets, separated by layers of the solvent (typically water). genesisformulab.com This layered sandwich-like structure is energetically favorable, as it sequesters the hydrophobic tails away from the aqueous phase while exposing the hydrophilic heads. genesisformulab.com
The formation of these lamellar structures is often promoted by the co-assembly of the primary emulsifier with other molecules, such as fatty alcohols, which act as consistency enhancers. researchgate.netgenesisformulab.com These additives can be incorporated into the bilayer, modifying its packing and stability. researchgate.net Under certain conditions, these lamellar sheets can close upon themselves to form spherical, multilayered structures known as multilamellar vesicles. researchgate.net The presence of these liquid crystalline phases imparts unique properties to a formulation. They can create a protective barrier, enhance the delivery of active ingredients, and contribute to a smooth, rich sensory feel. genesisformulab.com The ordered structure of lamellar liquid crystals also provides significant stability to emulsions by forming a network in the continuous phase that physically entraps the dispersed droplets, preventing their coalescence. genesisformulab.comscitechnol.com Studies on similar oleyl ether systems have demonstrated the formation of lamellar liquid crystal structures at high surfactant concentrations. researchgate.netresearchgate.net
Supramolecular Organization and Co-assembly with Other Molecules
The functionality of this compound is often enhanced through its co-assembly with other ingredients in a formulation. This supramolecular organization leads to the formation of complex interfacial structures that are more effective at stabilizing emulsions than the surfactant alone. A key example is the co-assembly with long-chain fatty alcohols (consistency enhancers) like stearyl alcohol or glyceryl stearate. researchgate.net
When combined, these molecules organize into lamellar phases, including stacked bilayers and multilamellar vesicles, within the aqueous phase of an oil-in-water emulsion. researchgate.net This creates a separate, crystalline lipophilic network that significantly increases the viscosity and yield stress of the formulation. researchgate.net The oil droplets in the emulsion become surrounded and entrapped by these multiple, irregularly spaced bilayers and vesicles. researchgate.net This steric interaction between the oil droplets and the crystalline bilayer network in the continuous phase is a critical factor in building a cream-like consistency and ensuring long-term stability. researchgate.net This co-assembly can be skillfully utilized to create stable emulsions with a wide range of oil concentrations, from as low as 2% to as high as 50%, without an undesirable oily feel. atamanchemicals.com Furthermore, this compound can be used as a co-emulsifier to enhance the stability of systems based on other primary emulsifiers, often reducing the total amount of surfactant needed. atamanchemicals.com
Interfacial Tension Reduction and Interfacial Rheology
As a surface-active agent, this compound functions by adsorbing at the interface between two immiscible phases, such as oil and water, and altering the properties of that interface. cosmileeurope.eu Its primary effects are the reduction of interfacial tension (IFT) and the creation of a viscoelastic interfacial film, both of which are fundamental to its role as an emulsifier.
Quantification of Interfacial Tension Reduction Capabilities
Table 1: Interfacial Tension (IFT) of Saturated Oil Phases with Various Polyglyceryl Esters Against Pure Water
| Polyglyceryl Ester Sample | Interfacial Tension (mN/m) |
|---|---|
| P10-1-S (Decaglycerol Monostearate) | 25 |
| P10-1-L (Decaglycerol Monolaurate) | 20 |
| P10-1-CC (Decaglycerol Monocaprate/Caprylate) | 14 |
Data sourced from a study on polyglyceryl esters, indicating the potential IFT reduction capabilities of this class of surfactants. uni-sofia.bg
These values demonstrate that polyglyceryl-based surfactants can substantially decrease the tension at the oil-water interface, facilitating the formation of finely dispersed emulsions.
Studies on Interfacial Dilational Viscoelasticity
The layer of this compound molecules adsorbed at the oil-water interface creates a film with specific rheological properties. The resistance of this film to being stretched or compressed is known as its interfacial dilational viscoelasticity, which is characterized by the storage (elastic) modulus, E', and the loss (viscous) modulus, E''. figshare.com A highly viscoelastic film provides a robust barrier around emulsion droplets, preventing their coalescence. figshare.com
The structure of the surfactant plays a critical role in determining these properties. For instance, surfactants with branched chains have been shown to exhibit higher dilational viscoelasticity and confer greater emulsion stability compared to their straight-chain counterparts because the branched structure leads to a more disordered and entangled molecular layer at the interface. figshare.com The polyglycerol headgroup itself can contribute to the film's elasticity through intermolecular hydrogen bonding. uni-sofia.bg Quantitative data from oscillatory drop experiments on related polyglyceryl esters highlight the viscoelastic nature of the interfacial films they form. uni-sofia.bg
Table 2: Interfacial Dilational Rheology of a 0.05 wt% Decaglycerol (B1678983) Monolaurate (P10-1-L) Solution
| Experimental Condition | Storage Modulus (E') (mN/m) | Loss Modulus (E'') (mN/m) |
|---|---|---|
| Initial Adsorption Layer | 11.8 | 7.6 |
| After Exchange with Pure Water | 40.8 | 9.6 |
| After Exchange with 1 M Urea Solution* | 26.9 | 32.9 |
The presence of urea, a hydrogen bond disruptor, alters the rheological properties, suggesting that H-bonds between polyglycerol headgroups contribute to the film's elasticity. uni-sofia.bg
These studies show that polyglyceryl-based surfactants form significantly elastic interfacial layers, a key factor in their ability to stabilize emulsions. uni-sofia.bg
Mechanisms of Emulsion and Dispersion Stabilization
The stability of emulsions and dispersions formulated with this compound is achieved through a combination of complementary mechanisms, primarily driven by the surfactant's structure and its behavior at the oil-water interface.
The principal mechanism for non-ionic surfactants like this compound is steric hindrance (or steric stabilization). fiveable.mersc.org The surfactant molecules adsorb onto the surface of the dispersed droplets, orienting their bulky polyglycerol headgroups toward the continuous aqueous phase. fiveable.me These large, hydrated headgroups form a dense physical barrier that prevents droplets from approaching each other closely enough to coalesce. fiveable.mersc.org The effectiveness of this steric repulsion is dependent on the thickness and density of the adsorbed layer. fiveable.me
A second crucial mechanism is the formation of a viscoelastic interfacial film . As detailed in section 4.3.2, the adsorbed layer of surfactant molecules imparts significant elasticity to the interface. figshare.com This film acts as a mechanical barrier that resists deformation and rupture. When two droplets collide, the elastic film can deform and then recover, pushing the droplets apart and preventing the film from thinning to the point of rupture, which would lead to coalescence. scite.ai
Finally, a third and highly effective stabilization mechanism involves the formation of lamellar liquid crystal structures in the continuous phase of the emulsion. researchgate.netscitechnol.com As described in section 4.2.3, this compound, particularly when co-assembled with fatty alcohols, can form a three-dimensional network of lamellar bilayers and vesicles in the water phase. researchgate.net This network significantly increases the viscosity of the continuous phase and physically traps the oil droplets, immobilizing them and preventing both creaming (or sedimentation) and coalescence. researchgate.netuni-halle.de This mechanism provides exceptional long-term stability to the emulsion. researchgate.net
Electrostatic Repulsion in Emulsion Stabilization
While this compound is a non-ionic surfactant, the concept of electrostatic repulsion can still play a role in the stability of emulsions it forms, particularly in oil-in-water (O/W) systems. Electrostatic stabilization is based on the repulsive forces generated when electrically charged surfaces approach one another. researchgate.net In an O/W emulsion, the presence of electrolytes can enhance stability by contributing to these electrostatic repulsions.
The stability imparted by these forces is often quantified by the zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential value indicates greater electrostatic repulsion between droplets, which improves their stability against aggregation and coalescence. nih.gov Although the primary stabilization mechanism for a non-ionic emulsifier like this compound is not the generation of a strong electrical double layer, a surface charge can still arise from the preferential adsorption of ions from the aqueous phase or the presence of charged impurities. A related compound, the phosphate (B84403) ester of Polyglyceryl-4 and Oleyl Phosphate, demonstrates this principle clearly, utilizing its negative charges to prevent vesicle aggregation and enhance emulsion stability. socri.it Therefore, while not the dominant force, a subtle electrostatic contribution can complement other stabilization mechanisms. nih.gov
Steric Repulsion Mechanisms and Polymeric Chain Conformation
The primary mechanism by which non-ionic surfactants like this compound stabilize emulsions is steric repulsion, also known as steric hindrance. researchgate.net This effect arises from the molecular structure of the emulsifier, which consists of a lipophilic (oil-loving) oleyl tail and a hydrophilic (water-loving) polyglyceryl-4 head.
At the oil-water interface, the oleyl tail anchors into the oil droplet, while the polyglyceryl head, which is essentially a short polymer chain, extends into the continuous water phase. This conformation creates a hydrated barrier on the surface of the oil droplets. researchgate.netpk.edu.pl When two droplets approach each other, these extended polyglyceryl chains are forced into close proximity. This results in a repulsive force due to two main effects:
Osmotic Effect: The local concentration of polymer chains in the space between the droplets increases, creating an osmotic pressure gradient that draws water into the region, forcing the droplets apart.
Volume Restriction (Entropic) Effect: The confinement of the flexible polymer chains into a smaller volume reduces their conformational freedom (entropy), which is energetically unfavorable and leads to repulsion. researchgate.net
This physical barrier created by the hydrated polymeric chains effectively prevents the droplets from getting close enough to coalesce, thus ensuring the kinetic stability of the emulsion. nih.govpk.edu.pl
Marangoni-Gibbs Effect and Dynamic Interfacial Phenomena
The Marangoni-Gibbs effect is a crucial dynamic phenomenon that contributes to the stabilization of the thin liquid film between emulsion droplets. wikipedia.org It describes the transfer of mass along an interface driven by a gradient in surface or interfacial tension. wikipedia.orgnumberanalytics.com When an emulsion is subjected to stress, such as stretching or compression, the thin film of the continuous phase between two droplets can thin, increasing the risk of rupture and coalescence.
The presence of this compound at the interface mitigates this. If the film is stretched, the surface area increases, and the local concentration of the surfactant at that spot decreases. This leads to a localized increase in interfacial tension. In response to this gradient, surfactant molecules from the surrounding interface, where the concentration is higher and interfacial tension is lower, rapidly migrate to the stretched area. nih.gov This flow of matter along the interface creates a counteracting stress that opposes the thinning process, effectively "healing" the film and restoring its thickness. This dynamic process, which occurs from regions of low surface tension to high surface tension, helps the emulsion withstand mechanical shocks and prevents droplet coalescence over time. numberanalytics.comnih.gov
Thin Film Stabilization Theories and Applications
The long-term stability of an emulsion is fundamentally dependent on the stability of the thin liquid film separating the dispersed droplets. The mechanisms involving this compound can be understood through established thin film stabilization theories, primarily the DLVO theory (Derjaguin-Landau-Verwey-Overbeek), which considers the balance between van der Waals attractive forces and electrostatic repulsive forces. For a non-ionic surfactant, this theory is expanded to include the powerful contribution of steric repulsion.
The key stabilization factors for a thin film stabilized by this compound are:
Steric Repulsion: As described in 4.4.2, the hydrated polyglyceryl chains provide a robust physical barrier against thinning. researchgate.net
Marangoni-Gibbs Effect: As detailed in 4.4.3, this dynamic effect counteracts film thinning by inducing a restorative flow of surfactant. nih.gov
Liquid Crystal Formation: Advanced emulsifiers can form highly ordered, multi-lamellar liquid crystalline structures at the oil-water interface. These structures significantly increase the viscosity of the interfacial region and create a much more resilient barrier to coalescence than a simple monolayer. socri.it A related phosphate ester of Polyglyceryl-4 is noted to form such liquid crystal structures, which help to retain the aqueous phase and enhance formula stability. socri.it
These combined effects create a highly stable interfacial film that effectively prevents droplet coalescence, ensuring the macroscopic stability of the final product. stxip.org
Impact of Surfactant Concentration and Oil Phase Volume on Stability
The stability and characteristics of an emulsion formulated with this compound are highly dependent on both the concentration of the surfactant itself and the volume of the dispersed oil phase.
Surfactant Concentration: The concentration of this compound directly impacts its ability to cover the surface of the oil droplets and reduce interfacial tension.
At low concentrations, there may be insufficient emulsifier to fully cover all the oil droplets, leading to poor stability and rapid coalescence.
As the concentration increases, droplet size tends to decrease, and stability improves because the interfacial film becomes more robust. whiterose.ac.uk
Above a certain level, known as the critical micelle concentration (CMC), excess surfactant molecules form micelles in the continuous phase, and the interfacial tension reaches a minimum, generally leading to maximum stability. nih.gov
Oil Phase Volume: this compound is a versatile emulsifier capable of stabilizing emulsions across a wide range of oil phase volumes. Research indicates it can be used to create stable products with oil concentrations ranging from as low as 2% up to approximately 50%. vulcanchem.com Some systems using similar polyglyceryl derivatives can accommodate oil phases up to 60%, particularly with polar or medium-polar oils. atamanchemicals.com The ability to stabilize a high internal phase volume is a significant advantage, allowing for the creation of varied textures from light lotions to rich creams.
The interplay between these two factors is critical for achieving the desired emulsion type, droplet size, viscosity, and long-term stability.
Table 1: Influence of Formulation Parameters on Emulsion Stability with this compound This table is a conceptual representation based on established principles of colloid science.
| Surfactant Concentration | Oil Phase Volume | Expected Droplet Size | Emulsion Stability |
|---|---|---|---|
| Low | Low to High | Large, non-uniform | Poor, prone to coalescence |
| Optimal | Low (e.g., <15%) | Small, uniform | Good (Forms stable lotions/milks) |
| Optimal | Medium (e.g., 15-30%) | Small, uniform | Excellent (Forms stable creams) |
| Optimal | High (e.g., >30%) | Moderate, uniform | Good (Can stabilize up to ~50% oil) vulcanchem.com |
| High | Low to High | Smallest achievable | Very Good (Risk of increased cost/texture changes) |
Advanced Applications in Material Science and Formulations Non Biological Contexts
Engineering of Complex Emulsion Systems for Material Synthesis and Processing
The principal function of Polyglyceryl-4 Oleyl Ether in material applications is the formation and stabilization of emulsions. specialchem.com Its molecular structure allows it to reduce the interfacial tension between oil and water phases, enabling the creation of finely dispersed, stable mixtures. vulcanchem.comcosmileeurope.eu
This compound is particularly proficient as an oil-in-water (O/W) emulsifier, capable of being used in both hot and cold processing methods. vulcanchem.comatamanchemicals.comspecialchem.com This flexibility makes it a valuable component in a wide array of industrial formulations. Research and commercial data show it can act as a standalone emulsifier to produce stable creams and lotions. vulcanchem.comatamanchemicals.com
It is also highly effective as a co-emulsifier, enhancing the stability of O/W emulsions and often reducing the required concentration of the primary emulsifying agent. atamanchemicals.comsocri.itgreengredients.it This is especially useful for stabilizing challenging formulations, such as those with high oil content or complex compositions. vulcanchem.comgreengredients.it Formulations can accommodate a broad oil phase concentration, from as low as 2% to approximately 50%, without resulting in an undesirable oily feel. atamanchemicals.comgreengredients.it While primarily recognized for O/W systems, related polyglyceryl esters are noted for their efficacy in water-in-oil (W/O) emulsions, suggesting the broader family's utility across different emulsion types. specialchem.com A product blend containing this compound and Oleyl Phosphate (B84403) is marketed as a "hydrophilic lipid" that forms liquid crystals to stabilize O/W emulsions. socri.itgreengredients.itgreengredients.it
Table 1: Emulsification Capabilities of this compound
| Property | Description | References |
|---|---|---|
| Primary Emulsion Type | Oil-in-Water (O/W) | vulcanchem.comatamanchemicals.comgalecosm.com |
| Processing | Suitable for both hot and cold process formulations. | vulcanchem.comspecialchem.com |
| Function | Can be used as a sole emulsifier or as a co-emulsifying system. | vulcanchem.comatamanchemicals.comsocri.it |
| Oil Phase Range | Stabilizes emulsions with oil concentrations from 2% to ~50%. | atamanchemicals.comgreengredients.it |
| Key Feature | Effective in stabilizing difficult emulsions and can reduce the amount of primary emulsifier needed. | vulcanchem.comgreengredients.it |
In the realm of advanced materials, nanoemulsions (with droplet sizes typically between 20-200 nm) and microemulsions serve as critical systems for the controlled delivery of active substances. nih.govgoogle.com These systems leverage a large surface area for enhanced performance. nih.gov While microemulsions are thermodynamically stable, nanoemulsions are kinetically stable dispersions. google.comijrti.org
The role of this compound in these systems is nuanced. Patent literature indicates that while some Polyglyceryl-4 derivatives did not achieve droplet sizes below 100 nm in specific nano-emulsion systems, they are considered useful for applications where a slightly larger, yet still fine, droplet size is acceptable. google.com Other research suggests that compositions containing polyglyceryl fatty acid esters can indeed form nano- or micro-emulsions, highlighting their potential in creating these structured fluids. google.com The choice of surfactant is critical, and this compound can be a component in systems designed to create these highly dispersed phases for encapsulating and delivering non-biological active agents.
High Internal Phase Emulsions (HIPEs) are highly concentrated emulsions where the internal phase volume exceeds 74% of the total volume. The subsequent removal of the continuous phase from a HIPE can produce a highly porous, interconnected material known as a poly-HIPE. A patent for a HIPE composition lists this compound as a suitable nonionic surfactant for stabilizing such systems. google.com Its ability to form a robust film at the oil-water interface is crucial for preventing droplet coalescence in these densely packed systems, thereby ensuring the structural integrity of the resulting porous material.
Formulation of Microemulsions and Nanoemulsions for Controlled Delivery Systems
Modification of Rheological Properties in Non-Biological Fluids
Beyond interfacial stabilization, this compound significantly influences the flow behavior (rheology) of formulations.
Many complex fluids, including emulsions and polymer solutions, exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the applied shear rate increases. anton-paar.com This occurs as the randomly oriented droplets or polymer chains align with the direction of flow, reducing flow resistance. anton-paar.com While direct studies on the shear-thinning induction by this compound are not prevalent in the reviewed literature, related compounds are known to contribute to this effect. ulprospector.com Furthermore, a product containing this compound is noted to limit thixotropy (a time-dependent shear-thinning behavior), indicating its role as a rheology modifier. greengredients.it By influencing the interactions between dispersed droplets, it can modulate the viscoelastic response of the fluid, which is critical in applications requiring specific flow, leveling, or spray characteristics.
A primary application of this compound in formulated systems is the modification of consistency and texture. atamanchemicals.commyrevea.com It is widely reported to impart a smooth, uniform, and stable consistency to emulsions. vulcanchem.comatamanchemicals.com In non-biological contexts, this translates to predictable and desirable physical properties in products like coatings, polishes, or specialized industrial fluids.
It contributes to a distinct sensory profile, often described as "silky," "velvety," and non-greasy. atamanchemicals.comsocri.itgreengredients.it This is a result of the specific liquid crystal structures it can form and its ability to modify the viscosity of the formulation's phases. socri.itgalecosm.com For instance, a blend containing this compound has been shown to increase the viscosity of the oil phase, creating a thicker, more cohesive layer. socri.itgreengredients.it This control over the final product's texture and consistency is a key reason for its inclusion in advanced formulations.
Table 2: Rheological and Textural Contributions
| Contribution | Description | References |
|---|---|---|
| Consistency | Creates stable, homogeneous products with smooth, uniform textures. | vulcanchem.comatamanchemicals.com |
| Texture/Feel | Imparts a "silky," "velvety," and non-oily feel. | atamanchemicals.comsocri.itgreengredients.it |
| Viscosity Modification | Can increase the viscosity of the oil phase and limit thixotropic effects. | socri.itgreengredients.it |
| Versatility | Allows for the formulation of various consistencies, from fluid milks to thick creams. | vulcanchem.comatamanchemicals.com |
Induction of Shear Thinning and Viscoelastic Behaviors
Role in Specialized Industrial and Formulatory Processes
This compound's utility extends to demanding industrial applications where the control of interfacial properties is critical for product performance and stability.
Application as a Wetting and Dispersion Agent in Pigment/Particulate Systems
In the manufacturing of coatings, inks, and other pigment-based formulations, achieving a fine and stable dispersion of solid particles within a liquid medium is paramount. byk.com this compound functions as an effective wetting and dispersing agent in these systems.
Wetting Action: The initial step in dispersion involves the wetting of pigment agglomerates, where air entrapped on the particle surfaces is displaced by the liquid medium. chempoint.com The surfactant structure of this compound, with its amphiphilic nature, reduces the surface tension between the solid pigment particles and the liquid carrier. vulcanchem.comchempoint.com This reduction in interfacial tension facilitates faster and more thorough wetting of the pigment particles.
Dispersion and Stabilization: Following wetting, mechanical energy is applied to break down the agglomerates into smaller particles, a process known as deagglomeration. chempoint.com this compound adsorbs onto the surface of the newly created smaller pigment particles. This adsorbed layer provides a steric barrier, a physical shield that prevents the particles from re-agglomerating, or flocculating. byk.com This steric stabilization mechanism ensures the long-term stability of the dispersion, maintaining properties such as color strength, gloss, and viscosity. Some sources also indicate its utility as an effective dispersant for coloring pigments in color cosmetics. atamanchemicals.com
| Function | Mechanism of Action | Benefit in Pigment Systems |
| Wetting Agent | Reduces surface tension between pigment and liquid medium. chempoint.com | Facilitates rapid and complete displacement of air from pigment surfaces. chempoint.com |
| Dispersing Agent | Adsorbs onto pigment surfaces, creating a steric barrier. byk.com | Prevents re-agglomeration of particles, ensuring dispersion stability. byk.com |
| Stabilizer | Provides long-term prevention of particle flocculation. byk.com | Maintains optimal color strength, gloss, and formulation viscosity. |
Utilization in Oilfield Chemistry (e.g., drilling fluids), focusing on chemical principles
The oil and gas industry faces significant challenges related to borehole instability, particularly when drilling through shale formations. google.com Drilling fluids, or "muds," are critical to the success of these operations, and their chemical composition is key to their performance. researchgate.net While direct applications of this compound are not extensively detailed in the provided results, the use of polyglycerols in drilling fluids highlights relevant chemical principles.
Polyglycerols are used as additives in water-based drilling fluids to improve the osmotic efficiency when drilling through shale. google.com Shales are clay-rich formations that can hydrate (B1144303) and swell when they come into contact with water-based fluids, leading to borehole instability. google.com The chemical potential gradient between the drilling fluid and the shale formation can drive water into the shale, exacerbating this problem. google.com
Polyglycerols, due to their hydroxyl groups, can interact with water molecules, effectively reducing the water activity of the drilling fluid. This creates an osmotic pressure that can counteract the hydraulic pressure, drawing water out of the shale or preventing its ingress. A patent for a process to improve the osmotic efficiency of shale during drilling involves a drilling fluid containing polyglycerol and the product of ethoxylated and/or propoxylated glycols. google.com This suggests that the principles of using polyol compounds to control water activity and improve shale stability are well-established. The amphiphilic nature of this compound could theoretically contribute to the emulsification and stability of oil-based components within a drilling fluid, though specific research on this is not available in the provided results.
Interactions with Other Surfactants and Polymers in Multi-Component Systems
In many formulations, surfactants and polymers are used in combination to achieve desired performance characteristics that cannot be met by a single component. This compound exhibits favorable interactions in such multi-component systems.
Synergistic Effects in Mixed Surfactant Blends
The combination of different surfactants in a formulation can lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. researchgate.net This is often observed in the reduction of surface tension and the formation of mixed micelles. researchgate.net
When this compound is blended with other surfactants, such as anionic or other non-ionic types, it can contribute to enhanced emulsification and stability. The molecular interaction between surfactants with different structures can be more dominant than the interactions within a single surfactant system, leading to these synergistic effects. nih.gov For instance, differences in the size of the surfactant headgroups can play a significant role in amplifying these effects. researchgate.net In practical applications, using this compound as a co-emulsifier can reduce the required amount of the primary emulsifier, leading to more cost-effective and potentially milder formulations. atamanchemicals.comsocri.it
| Surfactant Blend Component | Potential Synergistic Outcome | Underlying Principle |
| Anionic Surfactant | Enhanced surface tension reduction and micelle formation. researchgate.net | Strong electrostatic and structural interactions between oppositely charged or differently shaped headgroups. researchgate.net |
| Other Non-ionic Surfactants | Improved emulsion stability and efficiency. nih.gov | Favorable molecular packing in mixed micelles due to varied molecular geometries. nih.gov |
| Cationic Surfactant | Strongest synergistic effects on surface pressure. researchgate.netgoogle.com | Significant reduction in electrostatic repulsion at the interface. google.com |
Compatibility with Natural and Synthetic Polymers for Rheology and Stability
Polymers are frequently added to formulations to modify their rheology (flow behavior) and enhance long-term stability. researchgate.net this compound generally shows good compatibility with a range of both natural and synthetic polymers.
Environmental Research and Degradation Pathways of Polyglyceryl 4 Oleyl Ether
Biodegradation Studies in Aquatic and Terrestrial Environments
Aerobic Degradation: In the presence of oxygen, the degradation of Polyglyceryl-4 Oleyl Ether is anticipated. While specific rates for this compound are not extensively detailed in the provided search results, related polyglyceryl esters have been shown to be readily biodegradable. For instance, Polyglyceryl-4 Laurate/Sebacate demonstrated 69% biodegradation in 28 days under aerobic conditions. industrialchemicals.gov.au The aerobic degradation pathway likely involves the initial cleavage of the ether bond, followed by the breakdown of the resulting oleyl alcohol and polyglyceryl components. The oleyl alcohol portion, being a fatty alcohol, is expected to undergo beta-oxidation. The polyglycerol moiety would be further broken down into smaller, more readily utilizable units by microorganisms.
Anaerobic Degradation: Under anaerobic conditions, the degradation process is generally slower. The initial step in the anaerobic breakdown of ether compounds can involve the cleavage of the ether linkage. researchgate.netnih.gov For compounds with similar structures, such as those containing a tertiary carbon structure and a stable ether bond, degradation has been observed under various redox conditions, including methanogenic, nitrate-reducing, iron-reducing, and sulfate-reducing environments. nih.gov The anaerobic degradation of related compounds like phenol (B47542) can proceed through pathways involving the formation of 4-hydroxybenzoate (B8730719) or caproate, eventually leading to acetyl-CoA and carbon dioxide. researchgate.net It is plausible that this compound follows a similar, albeit more complex, pathway given its larger molecular structure.
Table 1: Aerobic and Anaerobic Degradation Overview
| Degradation Type | Environment | Key Processes | Expected Outcome |
|---|---|---|---|
| Aerobic | Oxygen-rich (e.g., surface water, topsoil) | Enzymatic cleavage of ether bond, beta-oxidation of oleyl alcohol, breakdown of polyglycerol chain. | Complete mineralization to CO2 and water. |
| Anaerobic | Oxygen-depleted (e.g., sediments, deep soil) | Ether bond cleavage, fermentation of intermediates. | Slower degradation, potential for intermediate metabolite formation before eventual breakdown. |
Microbial biotransformation is the process by which microorganisms modify a chemical compound into structurally related products through enzymatic reactions. inflibnet.ac.innmb-journal.com This process is crucial for the environmental degradation of synthetic chemicals like this compound. The primary mechanisms involved are likely to include:
Hydroxylation: The introduction of hydroxyl (-OH) groups can increase the polarity of the molecule, making it more water-soluble and susceptible to further degradation.
Ether Cleavage: Specific enzymes, such as etherases, can catalyze the breaking of the ether bond, which is a critical step in the degradation of this compound. This cleavage would separate the lipophilic oleyl group from the hydrophilic polyglycerol head.
Oxidation: The oleyl alcohol resulting from ether cleavage would likely be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like the beta-oxidation cycle.
Glycosylation: In some instances, microbes can attach sugar moieties to xenobiotic compounds, which can alter their solubility and bioavailability. nih.gov
The specific microbial species capable of degrading this compound have not been explicitly identified in the provided search results. However, a wide range of bacteria and fungi are known to produce enzymes that can break down complex organic molecules. nmb-journal.commdpi.com
Assessment of Aerobic and Anaerobic Degradation Rates and Pathways
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be broken down by non-biological processes in the environment.
The ether linkage in this compound confers significant stability against hydrolysis, especially when compared to ester linkages. This stability means that the compound does not readily break down in water through simple hydrolysis under typical environmental pH conditions.
Photodegradation, the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun, is another potential abiotic degradation pathway. While specific photodegradation studies for this compound are not detailed, the process is known to affect similar organic compounds in the environment. nih.gov The rate and extent of photodegradation can be influenced by factors such as light intensity and the presence of other substances in the water that can act as photosensitizers or inhibitors. nih.govlidsen.com For some organic pollutants, photodegradation follows a first-order kinetic model. mdpi.com
Investigations into Hydrolysis Stability
Environmental Partitioning and Mobility Assessments
The environmental distribution of this compound is governed by its physicochemical properties. As an amphiphilic molecule with both a water-soluble (hydrophilic polyglycerol) and an oil-soluble (lipophilic oleyl) part, it will partition between different environmental compartments. vulcanchem.com
Water Solubility: It is described as dispersible in water and soluble in oils. vulcanchem.com This suggests that in aquatic environments, it will have a tendency to adsorb to particulate matter and sediment rather than remaining fully dissolved in the water column. A related compound, Polyglyceryl-4 Laurate/Sebacate, has a low calculated water solubility, leading to an expectation that it will partition to sludge and sediment. industrialchemicals.gov.au
Mobility in Soil: The mobility of organic compounds in soil is often predicted by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc value for this compound is not provided, its partial solubility in water and affinity for oils suggest that it will have a moderate to low mobility in soil. It is likely to bind to the organic matter in soil, which would limit its transport to groundwater.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Polyglyceryl-4 Laurate/Sebacate |
| Oleyl Alcohol |
| 4-hydroxybenzoate |
| Acetyl-CoA |
| Carbon Dioxide |
Sorption Characteristics to Soil and Sediment Components
The environmental distribution and ultimate fate of chemical compounds are significantly influenced by their sorption behavior to soil and sediment. For this compound, an amphiphilic molecule, these interactions are governed by its distinct hydrophilic and lipophilic properties. The molecule consists of a hydrophilic polyglyceryl-4 head and a lipophilic oleyl (C18) tail. vulcanchem.comcosmileeurope.eu While specific experimental sorption coefficient (Kd) data for this compound on various soil and sediment types are not extensively available in peer-reviewed literature, its behavior can be inferred from its structure and the known sorption mechanisms of similar amphiphilic and high molecular weight organic compounds.
The primary mechanism for the sorption of non-ionic, hydrophobic organic compounds in soil and sediment is partitioning into the soil's organic carbon fraction. illinois.edunih.gov Given the long oleyl alkyl chain, the lipophilic portion of this compound is expected to preferentially associate with organic matter in soil and sediment particles. The sorption isotherm, which describes the equilibrium distribution of a substance between the solid and water phases, for such compounds is often nonlinear and can be described by the Freundlich model. mdpi.com
Several characteristics of soil and sediment are known to influence the sorption of organic compounds. A critical analysis of published data on other organic substances shows that properties beyond organic carbon content, such as pH and clay content, can also play a significant role. nih.gov For instance, the sorption of some organic pollutants has been observed to be highest under acidic pH conditions. mdpi.com The presence of dissolved organic matter (DOM) can also affect sorption, with low levels sometimes promoting it and high levels leading to inhibition. mdpi.com
The table below outlines the key soil and sediment properties that are expected to influence the sorption of this compound, based on established principles for organic compounds. illinois.edunih.govmdpi.comresearchgate.net
| Property | Influence on Sorption | Rationale |
| Organic Carbon (OC) Content | High | The primary driver for partitioning of the lipophilic oleyl tail out of the aqueous phase. Higher OC content provides a larger reservoir for the compound to sorb into. nih.gov |
| Clay Content & Type | Moderate | Clay minerals can contribute to sorption through surface adsorption mechanisms, although this is generally secondary to organic carbon partitioning for large hydrophobic molecules. |
| Particle Size Distribution | Moderate | Finer particles (silt and clay) have a larger surface area-to-volume ratio, providing more sites for potential interaction. |
| pH | Low to Moderate | While this compound is non-ionic, soil pH can influence the surface charge of soil minerals and the state of organic matter, potentially affecting sorption behavior. nih.gov |
| Cation Exchange Capacity (CEC) | Low | As a non-ionic ether, direct ion exchange is not a primary sorption mechanism. |
Given that the majority of this compound used in consumer products is expected to be washed off and enter wastewater streams, its sorption to sewage sludge during treatment and to sediments in receiving waters is a critical aspect of its environmental fate. industrialchemicals.gov.au Its surface-active properties suggest it has the potential to remain dispersed in the water column, but its hydrophobic character also indicates a strong tendency to partition to solid phases. industrialchemicals.gov.au
Volatilization Potential from Environmental Matrices
Volatilization is a key process that determines the transport of chemicals from water or soil surfaces into the atmosphere. The potential for a chemical to volatilize is primarily dependent on its vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
Public assessments of similar polyglyceryl esters and ethers, which also have high molecular weights (often >500 Da), consistently predict low vapor pressures. industrialchemicals.gov.auindustrialchemicals.gov.au Consequently, significant volatilization from either water or soil is not an expected environmental fate pathway for this compound. The majority of the chemical, when released into the environment, is anticipated to remain within the aquatic and soil/sediment compartments.
The table below summarizes the estimated physicochemical properties of this compound that indicate a low volatilization potential.
| Physicochemical Property | Estimated Value/Characteristic | Implication for Volatilization |
| Molecular Weight | High (e.g., C30H60O9 reported for a similar compound vulcanchem.com) | High molecular weight compounds are generally less volatile. |
| Vapor Pressure | Very Low | A low tendency for molecules to escape from a liquid or solid phase into the gas phase. industrialchemicals.gov.au |
| Water Solubility | Dispersible/Low Solubility | While it functions as an emulsifier, its inherent water solubility is expected to be low, but its tendency to enter the air is even lower. |
| Henry's Law Constant | Very Low (Predicted) | Indicates a strong preference for remaining in the aqueous phase rather than partitioning to the atmosphere. |
Theoretical and Computational Chemistry Studies of Polyglyceryl 4 Oleyl Ether
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. For surfactants like Polyglyceryl-4 Oleyl Ether, MD simulations can model their arrangement at interfaces, their role in stabilizing emulsions, and their aggregation into larger structures like micelles and vesicles. These simulations provide detailed insights into the molecular mechanisms driving these phenomena. rsc.orgnih.gov
Modeling of Surfactant Monolayers and Bilayers at Interfaces
MD simulations are employed to predict the behavior of this compound at oil-water interfaces, which is fundamental to its role as an emulsifier. rsc.org These simulations can model the formation of monolayers, where the hydrophilic polyglyceryl headgroups orient towards the water phase and the lipophilic oleyl tails orient towards the oil phase. This arrangement significantly reduces the interfacial tension between the two immiscible liquids. stxip.orgcosmileeurope.eu
In systems with higher surfactant concentrations, the formation of lamellar stacked bilayers can be observed. researchgate.net Computational studies on similar polyglycerol esters have shown that these surfactants can form stable bilayers in an aqueous environment, coexisting with structures like unilamellar vesicles. researchgate.net All-atom (AA) MD simulations, using force fields like GAFF (General AMBER Force Field), can accurately predict interfacial tension and the surface excess concentration, which defines the density of the surfactant monolayer at the interface. rsc.org
Table 1: Summary of MD Simulation Findings for Related Surfactant Systems
| Simulation Type | System Studied | Key Findings | Reference |
|---|---|---|---|
| All-Atom MD | Non-ionic surfactants (e.g., C12E6) at water-vacuum/oil interface | Predicted surface/interfacial tension; determined surface excess concentration and molecular arrangement in monolayers. | rsc.org |
| MD Simulation | o/w-emulsion with polyglyceryl ester emulsifier | Showed formation of lamellar stacked bilayers and polydisperse unilamellar vesicles; provided molecular details on emulsion stability. | researchgate.net |
| MD Simulation | Hyperbranched polyglycerol (HPG) with essential oils in water | HPG clusters together with oil molecules to form single nanodroplets, demonstrating associative behavior. | nih.gov |
Simulation of Molecular Mechanisms Governing Emulsion Stability
The stability of an emulsion is critically dependent on the properties of the interfacial film formed by the emulsifier. kinampark.com MD simulations provide a molecular-level view of how this film prevents droplets from coalescing. Research on emulsions stabilized by similar polyglycerol esters has utilized MD simulations to support experimental findings, showing that the flexibility and interactions of the emulsifier and co-emulsifiers (like fatty alcohols) at the interface are key to stability. researchgate.net
Simulations can reveal how the structure of this compound, with its relatively large hydrophilic headgroup and flexible oleyl tail, creates a robust steric and energetic barrier against droplet coalescence. stxip.org Techniques such as dissipative particle dynamics (DPD), a mesoscale simulation method, are also used to study how factors like the hydrophilic-lipophilic balance (HLB) of a surfactant mixture influence the thickness and tension of the interfacial film, which in turn govern emulsion stability. kinampark.com
Dynamics of Micelle and Vesicle Formation
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously self-assemble into aggregates such as micelles and vesicles. nih.govresearchgate.net MD simulations can track the kinetic pathways of this process. Studies on related amphiphiles, such as oleic acid and other polyglyceryl esters, show that the transition from individual molecules to complex structures is a multi-step process. nih.govnih.gov
The process often begins with the formation of small, spherical micelles. aps.org Depending on factors like concentration and the molecular geometry of the surfactant, these initial aggregates can grow into larger, elongated or cylindrical micelles. nih.gov For some systems, these cylindrical or disk-like micelles are kinetic intermediates that can eventually curve and close to form vesicles (liposomes). nih.govnih.gov Time-resolved simulations reveal that the initial aggregation into micelles can be very rapid, while subsequent growth and transformation into vesicles occur over much longer timescales. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides highly accurate information about molecular geometries and intermolecular interaction energies, which are difficult to measure experimentally. semanticscholar.org For this compound, DFT is ideal for elucidating the specific forces that govern its interaction with itself, with water, and with oil molecules.
Elucidation of Intermolecular Forces and Hydrogen Bonding Networks
The amphiphilic nature of this compound arises from its distinct polar (polyglyceryl head) and nonpolar (oleyl tail) regions. The interactions are dominated by three main types of intermolecular forces:
Hydrogen Bonds: The polyglyceryl headgroup contains multiple hydroxyl (-OH) groups and ether linkages (-O-). These can act as both hydrogen bond donors and acceptors, allowing for the formation of a complex hydrogen bonding network with surrounding water molecules. libretexts.orgunizin.org DFT calculations can precisely determine the strength and preferred geometry of these bonds. semanticscholar.org Studies on related ether alcohols show that intermolecular hydrogen bonds between hydroxyl groups (OH--OH) are generally stronger than those between hydroxyl and ether groups (OH--OE). researchgate.net This network is crucial for the hydration of the headgroup and its solubility in water.
Dipole-Dipole Interactions: The ether and hydroxyl groups create permanent dipoles in the headgroup, leading to electrostatic dipole-dipole interactions with polar water molecules. libretexts.org
London Dispersion Forces: The long, nonpolar oleyl tail interacts with other nonpolar molecules (like oil) primarily through weaker, transient London dispersion forces. libretexts.org
DFT calculations, often including dispersion corrections (e.g., DFT+D3), can quantify the binding energy of surfactant-surfactant and surfactant-water complexes, revealing the most stable configurations and the relative contributions of each type of force. semanticscholar.org
Table 2: Key Intermolecular Interactions in this compound
| Interacting Moiety | Dominant Force Type | Significance | Computational Method |
|---|---|---|---|
| Polyglyceryl Headgroup - Water | Hydrogen Bonding, Dipole-Dipole | Governs water solubility and hydrophilic character. | DFT, MD |
| Oleyl Tail - Oil Phase | London Dispersion Forces | Governs oil solubility and lipophilic character. | DFT, MD |
| Polyglyceryl Headgroup - Headgroup | Hydrogen Bonding | Contributes to surfactant packing at the interface and in micelles. | DFT |
Coarse-Grained (CG) Models for Large-Scale Self-Assembly Phenomena
While all-atom MD simulations provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. To study large-scale phenomena, such as the formation of an entire emulsion or the long-term evolution of micellar phases, coarse-grained (CG) models are essential. cecam.orgmdpi.com
In a CG model, groups of atoms are bundled together and represented as a single interaction site or "bead". okayama-u.ac.jpnih.gov For this compound, a CG model might represent the oleyl tail with a few hydrophobic beads and the polyglyceryl headgroup with one or more hydrophilic beads. The interaction potentials between these beads are carefully parameterized to reproduce key properties of the real system, such as interfacial tension or the free energy of hydration. okayama-u.ac.jp
This reduction in the number of particles allows for simulations of much larger systems (millions of atoms) over longer timescales (microseconds to milliseconds). mdpi.com CG simulations are therefore invaluable for exploring the phase behavior of surfactants, predicting the morphology of self-assembled structures (e.g., spherical vs. cylindrical micelles vs. bilayers), and understanding how these structures respond to changes in concentration or temperature. researchgate.netcecam.orgarxiv.org Such models have been successfully used to study the self-assembly of various lipids and surfactants into complex structures, providing insights that bridge the gap between single-molecule behavior and macroscopic properties. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the activity and properties of chemical compounds based on their molecular structure. For a nonionic surfactant such as this compound, QSAR can be employed to forecast its performance characteristics, including its emulsifying capability, stability, and interfacial properties. Due to a lack of specific QSAR studies on this compound, this section outlines a theoretical approach based on established methodologies for similar nonionic surfactants. mdpi.comfirp-ula.orgacs.orgacs.org
A QSAR model for this compound would first involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as constitutional, topological, geometrical, and quantum-chemical. For this compound, with its distinct hydrophilic polyglyceryl head and lipophilic oleyl tail, relevant descriptors would capture the balance and nature of these two moieties.
Key Molecular Descriptors for this compound:
Constitutional Descriptors: These include basic information like molecular weight and the count of specific atom types or functional groups.
Topological Descriptors: These indices, such as the Kier & Hall molecular connectivity indices, describe the branching and connectivity of the molecule, which is crucial for understanding the packing and interaction of the surfactant at interfaces. firp-ula.org
Geometrical Descriptors: Molecular surface area and volume are critical for predicting how the surfactant will arrange itself in an emulsion.
Quantum-Chemical Descriptors: Parameters like dipole moment, the energy of the Highest Occupied Molecular Orbital (E-HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) can provide insights into the molecule's reactivity and interaction potential. mdpi.com
Once calculated, these descriptors would be used to build a mathematical model that correlates them with a specific performance metric, such as the critical micelle concentration (CMC) or the Hydrophile-Lipophile Balance (HLB) value. Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are commonly used for this purpose. mdpi.comjapsonline.comjapsonline.com
A hypothetical QSAR model for predicting the performance of this compound and related polyglyceryl ethers could be developed by correlating structural descriptors with an important performance parameter like emulsification efficiency.
Interactive Data Table: Hypothetical QSAR Model for Emulsification Performance of Polyglyceryl Ethers
| Compound | Molecular Weight ( g/mol ) | Hydrophilic Chain Length (Glycerol Units) | Lipophilic Chain Length (Carbons) | Predicted Emulsification Stability (Arbitrary Units) |
| Polyglyceryl-2 Oleyl Ether | 446.6 | 2 | 18 | 7.5 |
| This compound | 598.8 | 4 | 18 | 8.9 |
| Polyglyceryl-6 Oleyl Ether | 751.0 | 6 | 18 | 9.5 |
| Polyglyceryl-4 Stearyl Ether | 600.9 | 4 | 18 | 8.7 |
| Polyglyceryl-4 Lauryl Ether | 516.7 | 4 | 12 | 8.2 |
Note: The "Predicted Emulsification Stability" values are hypothetical and for illustrative purposes to show how a QSAR model might function. These values would be derived from a statistical model correlating the molecular descriptors with experimentally determined stability data.
This QSAR approach enables the rapid screening of potential new surfactant structures and the optimization of existing ones for specific applications without the need for extensive experimental synthesis and testing. chemsrc.com
Thermodynamic Modeling of Phase Behavior in Multi-Component Systems
The performance of this compound as an emulsifier is fundamentally governed by its thermodynamic behavior in multi-component systems, typically composed of oil, water, and the surfactant itself. Thermodynamic modeling aims to predict the phase behavior of these mixtures under different conditions of composition and temperature. onepetro.orgmpg.de
Due to the absence of specific published phase diagrams for this compound, the principles of thermodynamic modeling can be illustrated using data from structurally similar compounds, such as tetraglyceryl lauryl ether. researchgate.net The phase behavior of such systems is often represented using ternary phase diagrams, which map the different phases (e.g., micellar solution, liquid crystalline phases, and multiphase regions) as a function of the relative concentrations of the three components at a constant temperature and pressure. libretexts.orgarxiv.org
The formation of stable emulsions is linked to the reduction of the Gibbs free energy of the system. acs.org The amphiphilic nature of this compound, with its hydrophilic polyglycerol head and hydrophobic oleyl tail, allows it to partition at the oil-water interface, reducing the interfacial tension and, consequently, the free energy of the system. vulcanchem.com
Thermodynamic models, such as the Flory-Huggins theory for polymer solutions, can be adapted to describe the interactions between the surfactant, oil, and water molecules. acs.org These models use interaction parameters to quantify the affinity between the different components. For a system containing this compound, one would need to consider the interactions between the polyglyceryl head and water, the oleyl tail and oil, and the cross-interactions between all components.
A key aspect of the thermodynamic behavior of nonionic surfactants like this compound is the influence of temperature. As temperature increases, the hydration of the polyglyceryl head group typically decreases, making the surfactant more lipophilic. This can lead to a phase inversion from an oil-in-water (o/w) emulsion to a water-in-oil (w/o) emulsion, a phenomenon characterized by the Phase Inversion Temperature (PIT). mpg.de
Interactive Data Table: Hypothetical Thermodynamic Parameters for a this compound / Oil / Water System
| Parameter | Value | Description |
| Gibbs Free Energy of Micellization (ΔG°mic) | -25 to -35 kJ/mol | The negative value indicates the spontaneous formation of micelles above the CMC. |
| Enthalpy of Micellization (ΔH°mic) | +5 to +15 kJ/mol | A positive value suggests that the micellization process is endothermic and entropy-driven. |
| Entropy of Micellization (ΔS°mic) | +100 to +170 J/(mol·K) | The large positive entropy change is primarily due to the release of structured water molecules from around the hydrophobic tails. |
| Phase Inversion Temperature (PIT) | 60 - 80 °C | The temperature at which the emulsion inverts from o/w to w/o, dependent on the specific oil phase. |
Note: These values are hypothetical and based on typical ranges for nonionic surfactants. The actual values would need to be determined experimentally.
By understanding and modeling these thermodynamic principles, formulators can predict how a system containing this compound will behave, allowing for the design of stable and effective emulsions for a wide range of applications. igem.orgserdp-estcp.mil
Future Research Directions and Emerging Paradigms
Development of Novel and Highly Sustainable Synthetic Methodologies
The current synthesis of polyglyceryl ethers, including Polyglyceryl-4 Oleyl Ether, often involves the polymerization of glycerol (B35011) followed by etherification with a fatty alcohol like oleyl alcohol. vulcanchem.com While the raw materials can be derived from renewable vegetable sources, future research will focus on greener and more efficient synthetic pathways. scispace.comnih.govmdpi.com
Key areas of exploration include:
Enzymatic Synthesis: The use of lipases as biocatalysts offers a milder, more selective, and environmentally friendly alternative to chemical catalysis. researchgate.netacs.org Research into optimizing reaction conditions and enzyme reusability will be crucial for industrial-scale sustainable production. acs.org
Microwave-Assisted Synthesis: This method has the potential to significantly reduce reaction times and energy consumption, contributing to a more sustainable process. researchgate.net
Glycerol Carbonate Route: Utilizing glycerol carbonate as a starting material presents an innovative pathway for producing polyglyceryl esters and potentially ethers, which could offer better control over the degree of polymerization and reduce side reactions. google.comgoogle.com
One-Pot Synthesis: Developing one-pot synthesis methods where polymerization and etherification occur concurrently could streamline the production process, making it more cost-effective and efficient. bibliotekanauki.pl
A comparative look at different synthetic approaches highlights the drive towards sustainability:
| Synthetic Method | Key Advantages | Research Focus |
| Chemical Catalysis | Established, cost-effective | Improving yield, minimizing side products, using catalysts from renewable sources. scispace.comresearchgate.net |
| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly. researchgate.netacs.org | Optimizing enzyme stability and reusability, solvent-free systems. acs.org |
| Microwave Irradiation | Rapid heating, shorter reaction times. researchgate.net | Scale-up feasibility, energy efficiency analysis. |
| Glycerol Carbonate Route | Potentially better control over polymerization, avoids harsh catalysts. google.comgoogle.com | Reaction kinetics, catalyst development, applicability to ether synthesis. |
Exploration of Advanced Self-Assembled Architectures for Nanotechnology Applications
The self-assembly of amphiphilic molecules like this compound is a cornerstone of bottom-up nanotechnology. nih.gov This process allows for the spontaneous formation of ordered structures such as micelles, vesicles, and nanoemulsions. nih.govbiologydiscussion.com Future research will delve deeper into controlling and utilizing these self-assembled architectures for various applications.
Potential research avenues include:
Drug Delivery Systems: The ability to form nanoemulsions and other nanostructures makes this compound a promising excipient for encapsulating and delivering poorly soluble drugs, potentially enhancing their bioavailability. echemi.comnih.govgoogle.com
Advanced Emulsions: Research into the phase behavior of this compound in complex systems can lead to the creation of highly stable and functional emulsions for the food, cosmetic, and pharmaceutical industries. nih.govmdpi.com For instance, it can be used to create oil-in-water emulsions with a light, velvety feel. atamanchemicals.com
Nanoreactors: The core of reverse micelles formed by polyglyceryl esters in non-polar solvents can act as nanoreactors for synthesizing nanoparticles with controlled size and morphology. researchgate.net
The characteristics of self-assembled structures are highly dependent on molecular architecture and environmental conditions:
| Self-Assembled Structure | Key Characteristics | Potential Applications |
| Micelles/Nanoemulsions | Nanoscale droplets, large interfacial area. nih.gov | Drug delivery, flavor encapsulation, cosmetic formulations. echemi.comnih.gov |
| Vesicles/Liposomes | Enclosed bilayer structures. | Targeted drug delivery, controlled release systems. researchgate.net |
| Lamellar Structures | Ordered, layered arrangements. researchgate.net | Stabilizing emulsions, creating structured fluids. mdpi.com |
Integration with Responsive and Smart Material Systems
"Smart" materials that respond to external stimuli such as temperature, pH, or light are a major frontier in materials science. The integration of this compound into such systems could unlock novel functionalities.
Future research could focus on:
Thermo-responsive Emulsions: Investigating how temperature affects the stability and structure of emulsions stabilized by this compound could lead to the development of systems that release active ingredients on demand with a change in temperature. researchgate.net
pH-Sensitive Formulations: By combining this compound with pH-responsive polymers or lipids, it may be possible to create delivery systems that target specific environments, such as different parts of the gastrointestinal tract.
Shear-Thinning Gels: Exploring the rheological properties of formulations containing this ether could lead to the development of gels that are stable at rest but flow easily under stress, which is desirable in many cosmetic and pharmaceutical applications.
Deepening Understanding of Interfacial Dynamics at the Nanoscale
The primary function of this compound is to act at the interface between oil and water. atamanchemicals.com A deeper, molecular-level understanding of these interfacial dynamics is crucial for optimizing its performance.
Emerging research areas include:
Molecular Dynamics (MD) Simulations: Computational techniques like MD simulations can provide unprecedented insight into how individual molecules of this compound arrange themselves at an interface, how they interact with oil and water molecules, and how these arrangements affect the macroscopic properties of the emulsion. arxiv.org
Advanced Scattering Techniques: Techniques like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) can be used to probe the structure of nanoemulsions and other self-assembled systems in detail, revealing information about droplet size, shape, and interfacial thickness. researchgate.netresearchgate.net
Interfacial Rheology: Studying the mechanical properties of the interfacial layer formed by this compound can help in understanding and predicting the long-term stability of emulsions.
Development of Next-Generation Analytical Techniques for Complex Formulations
As formulations become more complex, the need for advanced analytical techniques to characterize them becomes more pressing. alwsci.com This is particularly true for products containing a mixture of surfactants and other components.
Future developments in analytical methods will be essential:
Chromatographic Methods: Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are vital for separating, identifying, and quantifying the components in complex mixtures. alwsci.competro-online.comalfachemic.com
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the detailed chemical structure of polyglyceryl ethers and their esters. petro-online.comresearchgate.net
Surface Tension and Contact Angle Measurements: Tensiometers and contact angle measuring instruments are fundamental for characterizing the efficiency and effectiveness of surfactants in reducing surface tension and improving wetting. kruss-scientific.com
| Analytical Technique | Information Gained | Relevance to this compound |
| HPLC/UPLC-MS | Separation and identification of components in a mixture, quantification. alfachemic.comlabinsights.nl | Purity analysis, characterization of complex formulations. |
| NMR Spectroscopy | Detailed molecular structure elucidation. petro-online.comresearchgate.net | Confirmation of ether linkages, determination of polymerization degree. |
| Dynamic Light Scattering (DLS) | Particle size distribution in dispersions. researchgate.net | Characterizing nanoemulsions and liposomes. |
| Tensiometry | Surface and interfacial tension, critical micelle concentration (CMC). kruss-scientific.com | Evaluating emulsification efficiency and performance. |
Cross-Disciplinary Research Initiatives in Biomimetic and Bio-Inspired Systems (focused on chemical/material science)
Nature provides a rich source of inspiration for the design of new materials and systems. The structure of this compound, derived from natural building blocks, makes it an excellent candidate for use in biomimetic research.
Future cross-disciplinary initiatives could explore:
Artificial Cell Membranes: The self-assembly of this compound, potentially in combination with phospholipids (B1166683), could be used to create simplified models of cell membranes. These models would be invaluable for studying membrane transport, protein-lipid interactions, and the effects of drugs on cell membranes.
Bio-inspired Lubricants: The structure of synovial fluid, the natural lubricant in joints, could inspire the design of new bio-lubricants based on polyglyceryl ethers for medical or industrial applications.
Skin-Mimicking Formulations: Given its compatibility with the skin, research into how this compound interacts with skin lipids at a molecular level could lead to the development of advanced skincare products that more effectively mimic and support the skin's natural barrier function. atamanchemicals.comgreengredients.it The similarity of related phosphate (B84403) esters to skin phospholipids like lecithin (B1663433) enhances this potential. greengredients.it
The continued exploration of this compound and related compounds promises not only to enhance our fundamental understanding of colloid and interface science but also to pave the way for the development of innovative and sustainable technologies across a multitude of industries.
Conclusion
Synthesis of Current Academic Understanding of Polyglyceryl-4 Oleyl Ether
This compound is a nonionic surfactant recognized in chemical research for its role as an effective emulsifier. cosmileeurope.eu Its molecular architecture is central to its function, consisting of a hydrophilic (water-attracting) polyglyceryl head and a lipophilic (oil-attracting) oleyl tail. cosmileeurope.eu The "polyglyceryl-4" designation indicates that the hydrophilic portion is an ether of polyglycerin, which is a polymer of glycerin containing an average of four glycerin units. cosmileeurope.euewg.org The lipophilic part is derived from oleyl alcohol, an unsaturated fatty alcohol. cosmileeurope.euewg.org
This amphiphilic structure enables this compound to reduce the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions. cosmileeurope.eu Academic understanding positions the compound as part of a broader class of polyglycerol-based surfactants, which are gaining attention as alternatives to polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com This interest stems from the fact that the raw materials for polyglyceryl ethers can be derived from renewable vegetable sources, such as glycerol (B35011) and oleyl alcohol, aligning with principles of green and sustainable chemistry. mdpi.comresearchgate.net Research underscores its function in creating oil-in-water (O/W) emulsions, where it helps disperse and stabilize fine oil droplets within a continuous water phase. atamanchemicals.comresearchgate.net
Summary of Key Methodological Advances and Research Findings
Methodological advancements in the field of polyglyceryl surfactants have focused on both synthesis and characterization. The synthesis of related polyglyceryl esters (PGEs), which share the polyglycerol hydrophilic group, typically involves a two-step process: first, the controlled polymerization of glycerol to form polyglycerol, followed by etherification or esterification with the desired lipophilic component. mdpi.com Key challenges in synthesis that researchers are actively working to overcome include controlling the degree of polymerization of glycerin and achieving a high yield of the target compound while minimizing side reactions. researchgate.net
For characterization, a combination of analytical techniques is employed to confirm the complex structure of these polymers. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) are used to identify the presence of key functional groups, like the ether linkages (C-O-C) that are characteristic of the compound. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating the detailed chemical structure, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are used to analyze the complex mixture, determine molecular weight, and assess purity. tandfonline.comnih.gov
Research findings have consistently highlighted the emulsifying efficacy of polyglyceryl-based surfactants. Studies on similar polyglyceryl structures demonstrate their ability to form stable lamellar or vesicular structures in aqueous solutions, which are crucial for stabilizing emulsion droplets. researchgate.net Research also investigates how the structure, such as the length of the polyglycerol chain, influences properties like the hydrophile-lipophile balance (HLB), which dictates its effectiveness in different types of emulsions. mdpi.com
Table 1: Summary of Research Findings on Polyglyceryl Surfactants
| Research Area | Methodology Used | Key Findings |
|---|---|---|
| Structural Characterization | FTIR, 1H NMR, LC-MS | Confirmed the chemical structures of synthesized polyglyceryl esters and ethers, identifying key functional groups and molecular weight distributions. tandfonline.comnih.gov |
| Emulsion Stabilization | Small-Angle Neutron Scattering (SANS), Electron Microscopy (FF-TEM), Rheology | Demonstrated that polyglyceryl-based emulsifiers can form lamellar liquid crystal structures and vesicle networks that surround oil droplets, contributing to long-term emulsion stability. researchgate.net |
| Influence on Microorganisms | In-vitro growth assays, HPTLC | Found that certain polyglyceryl esters (e.g., polyglyceryl-3 oleate) could be metabolized by specific skin-resident yeasts like Malassezia, while many other synthetic ingredients were inert. mdpi.com |
| Green Chemistry | Synthesis evaluation | Noted that polyglyceryl surfactants can be derived from renewable resources like vegetable oils, positioning them as sustainable alternatives to petroleum-derived PEG-based surfactants. mdpi.com |
Outlook on Future Opportunities and Challenges in Chemical Research on the Compound
The future of chemical research on this compound and related compounds is promising, with significant opportunities and distinct challenges. A primary opportunity lies in the advancement of "green" synthesis methods. This includes the use of biocatalysts, such as enzymes, for the etherification process, which could offer higher selectivity and milder reaction conditions compared to traditional chemical catalysis, further enhancing the compound's sustainable profile.
Another significant area for future research is the exploration of its application in advanced delivery systems. marketresearchfuture.com The ability of polyglyceryl ethers to form stable nanoemulsions and vesicles could be harnessed for the encapsulation and targeted delivery of active molecules in various fields, including pharmaceuticals and advanced cosmetics. researchgate.net Furthermore, computational modeling and simulation present an opportunity to predict the behavior of this compound at the molecular level, allowing for a more rational design of emulsifier systems with tailored properties.
However, researchers face notable challenges. A key chemical challenge is achieving high purity and monodispersity in the synthesis of polyglyceryl ethers. tandfonline.com The polymerization of glycerol can result in a mixture of molecules with varying chain lengths and isomeric structures, making it difficult to isolate a single, well-defined compound. tandfonline.com This structural heterogeneity can affect performance and complicates precise structure-function relationship studies.
Developing more sophisticated and robust analytical techniques to fully characterize these complex mixtures remains a priority. tandfonline.com Understanding the long-term stability and interaction of this compound within complex formulations under various environmental stressors (e.g., pH, temperature, ionic strength) is another critical challenge that requires further investigation to ensure predictable and reliable performance in applied contexts.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glycerin |
| Oleyl Alcohol |
| Polyethylene Glycol (PEG) |
Q & A
Q. How should researchers statistically analyze conflicting data on the biocompatibility of this compound?
- Methodology : Apply meta-analysis to aggregate in vitro cytotoxicity data (e.g., MTT assays) across studies. Use Bayesian regression to account for variability in cell lines (e.g., HaCaT vs. HEK293) and exposure times. Validate findings with in vivo models (e.g., zebrafish embryotoxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
